molecular formula C14H18N4OS B2423377 N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide CAS No. 1147697-17-3

N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2423377
CAS No.: 1147697-17-3
M. Wt: 290.39
InChI Key: IWYCVSHWXYMTKM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide is a synthetic organic compound Its structure includes a cyanocyclopentyl group, a dimethylpyrimidinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Synthesis of the dimethylpyrimidinyl group: This involves the condensation of appropriate aldehydes or ketones with urea or thiourea in the presence of acid catalysts.

    Coupling reactions: The final step involves coupling the cyanocyclopentyl group with the dimethylpyrimidinyl group through a sulfanylacetamide linkage, often using reagents like thionyl chloride or other activating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.

    Substitution: The compound may participate in nucleophilic substitution reactions, especially at the pyrimidinyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design targeting specific enzymes or receptors.

    Biology: Use as a biochemical probe to study cellular pathways.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]acetamide: can be compared with other cyanocyclopentyl derivatives or dimethylpyrimidinyl compounds.

    Unique Features: The combination of the cyanocyclopentyl and dimethylpyrimidinyl groups linked by a sulfanylacetamide moiety may confer unique chemical and biological properties not found in other similar compounds.

This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2,6-dimethylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10-7-13(17-11(2)16-10)20-8-12(19)18-14(9-15)5-3-4-6-14/h7H,3-6,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYCVSHWXYMTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)SCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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